molecular formula C21H12O7 B7828720 2-(3-Hydroxy-6-oxo-xanthen-9-yl)terephthalic acid CAS No. 76608-15-6

2-(3-Hydroxy-6-oxo-xanthen-9-yl)terephthalic acid

Cat. No. B7828720
CAS RN: 76608-15-6
M. Wt: 376.3 g/mol
InChI Key: YILMHDCPZJTMGI-UHFFFAOYSA-N
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Description

2-(3-Hydroxy-6-oxo-xanthen-9-yl)terephthalic acid is a useful research compound. Its molecular formula is C21H12O7 and its molecular weight is 376.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Hydroxy-6-oxo-xanthen-9-yl)terephthalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Hydroxy-6-oxo-xanthen-9-yl)terephthalic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

2-(3-hydroxy-6-oxoxanthen-9-yl)terephthalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12O7/c22-11-2-5-14-17(8-11)28-18-9-12(23)3-6-15(18)19(14)16-7-10(20(24)25)1-4-13(16)21(26)27/h1-9,22H,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILMHDCPZJTMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369344
Record name ST51005980
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Hydroxy-6-oxo-xanthen-9-yl)terephthalic acid

CAS RN

76608-15-6
Record name ST51005980
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To further characterize the liposome uptake, kinetic measurements were made using flow cytometry in which 27 mol % DSPE-ATA liposomes were prepared in 150 mM NaCl, phosphate buffer, pH 7.4 along with dipalmitoylphosphatidylglycerol/DPPC/CHOL (50/1733) liposomes in the same buffer. The liposomes were loaded with 6-carboxyfluorescein diacetate (6-CFDA) by lowering the pH to 5.0 and adding the 6-CFDA dissolved in dimethylsulfoxide (DMSO). This fluorophore is non-fluorescent in the diacetate form. Deacetylation resulting from either base hydrolysis or enzymatic hydrolysis yields the fluorescent compound 6-carboxyfluorescein. The fluorophore was found to be stably entrapped in buffer for at least 7 days and was stably entrapped in the presence of serum for 3 hours at 37° C. Both formulations of 6-CFDA labeled liposomes were incubated with 72 hour phytahemaglutanin stimulated peripheral blood mononuclear cells (PBMCs) and the kinetics of liposome uptake were followed by flow cytometry for 48 hours. The results showed that both monocytes and lymphocytes took up the 27 mol % NEST-PE liposomes better than the 50 mol % DPPG liposomes. The results also showed that the kinetics of uptake for the lymphocytes was slower and saturated later than the monocyte liposome uptake.
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